1-Isopropylpyrrolidine
Overview
Description
1-Isopropylpyrrolidine is a heterocyclic organic compound featuring a five-membered pyrrolidine ring substituted with an isopropyl groupThe molecular formula of this compound is C7H15N, and it has a molecular weight of 113.2 g/mol .
Mechanism of Action
Target of Action
1-Isopropylpyrrolidine, a derivative of pyrrolidine, is a nitrogen-containing heterocycle . For instance, a photoaffinity probe based on a pyrrolidine lead compound was used to identify liver x receptor b (LXRb) as a target in human astrocytoma CCF-STTG1 cells .
Mode of Action
Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The stereospecific orientation of these compounds can change their binding mode, leading to different biological profiles .
Biochemical Pathways
Isoprenoids, which include pyrrolidine derivatives, are biosynthesized from isoprenyl diphosphate units. These units are generated by two distinctive biosynthetic pathways: the mevalonate pathway and the methylerthritol 4-phosphate pathway
Pharmacokinetics
The physicochemical parameters of pyrrolidine, such as its sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring, suggest that it may have favorable pharmacokinetic properties .
Result of Action
Pyrrolidine derivatives have been shown to possess several important biological activities, suggesting that they may have a range of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidine alkaloids, a group that 1-Isopropylpyrrolidine belongs to, have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities
Cellular Effects
Pyrrolidine alkaloids have been shown to have various effects on cells . For instance, some pyrrolidine alkaloids have been shown to have significant antibacterial activity
Molecular Mechanism
It is known that pyrrolidine alkaloids can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It is known that the effects of drugs can vary with different dosages in animal models
Metabolic Pathways
It is known that drugs can interact with various enzymes and cofactors and can have effects on metabolic flux or metabolite levels
Transport and Distribution
It is known that drugs can interact with various transporters or binding proteins and can have effects on their localization or accumulation
Subcellular Localization
It is known that drugs can be directed to specific compartments or organelles by targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropylpyrrolidine can be synthesized through several methods. One common approach involves the alkylation of pyrrolidine with isopropyl halides under basic conditions. For example, pyrrolidine can be reacted with isopropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions using optimized conditions to ensure high yield and purity. The reaction is carried out in a suitable solvent, such as tetrahydrofuran or dimethylformamide, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropylpyrrolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it to secondary amines using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted pyrrolidines.
Scientific Research Applications
1-Isopropylpyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex macrocyclic structures and heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug discovery and development.
Industry: It is utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Pyrrolidine: A parent compound with a similar structure but without the isopropyl group.
N-Methylpyrrolidine: A derivative with a methyl group instead of an isopropyl group.
N-Ethylpyrrolidine: A derivative with an ethyl group instead of an isopropyl group.
Uniqueness: 1-Isopropylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the isopropyl group can influence the compound’s steric and electronic characteristics, affecting its reactivity and interactions with biological targets .
Properties
IUPAC Name |
1-propan-2-ylpyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-7(2)8-5-3-4-6-8/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOPNAOQGQSUHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50497264 | |
Record name | 1-(Propan-2-yl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50497264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17544-07-9 | |
Record name | 1-(Propan-2-yl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50497264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Isopropylpyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the general structure of these compounds and how does it relate to their herbicidal activity?
A1: The research focuses on a series of 3-[(substituted phenyl)(hydroxy)methylene]-1-isopropylpyrrolidine-2,4-dione derivatives. These compounds share a core 1-isopropylpyrrolidine-2,4-dione ring system with a (substituted phenyl)(hydroxy)methylene group at the 3-position. While the exact mechanism of action is not elucidated in these studies, the presence of the enol group, often involved in intramolecular hydrogen bonding with a neighboring keto oxygen atom [, , , , ], might be crucial for their herbicidal activity.
Q2: Are there any structural features that seem particularly important for activity?
A2: While all the studied compounds exhibit herbicidal potential, the nature and position of substituents on the phenyl ring appear to influence their efficacy. For instance, the dihedral angle between the phenyl and pyrrolidine rings, influenced by the substituents, varies significantly among the compounds, ranging from 11.09° in (Z)-3-[(4-Ethoxyphenyl)(hydroxy)methylidene]-1-isopropylpyrrolidine-2,4-dione [] to 62.02° in (Z)-3-[Hydroxy(2,4-dimethoxyphenyl)methylene]-1-isopropylpyrrolidine-2,4-dione []. This suggests that the spatial orientation of the phenyl ring relative to the core structure might play a role in target interaction and, consequently, herbicidal activity.
Q3: What analytical techniques were used to characterize these compounds?
A3: The primary technique used for structural characterization in these studies is single-crystal X-ray diffraction. This method provides detailed information about the three-dimensional structure, bond lengths, bond angles, and dihedral angles within the molecule, which are crucial for understanding structure-activity relationships.
Q4: Have these compounds been tested in biological systems to confirm their herbicidal activity?
A4: While the papers primarily focus on the synthesis and structural characterization of these this compound-2,4-dione derivatives, they are repeatedly described as "potent herbicides" or "potential herbicides" [, , , , ]. This strongly suggests that preliminary herbicidal activity data likely exists, though not presented in these specific publications. Further research exploring in vitro and in vivo studies is needed to validate these claims and elucidate the specific mechanisms of action.
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